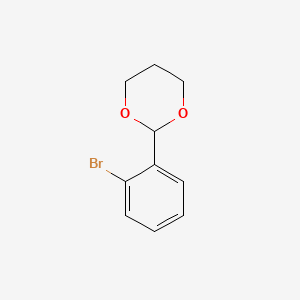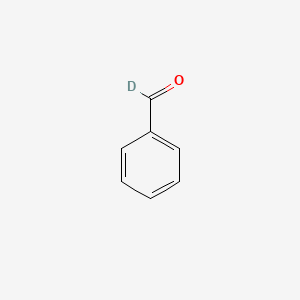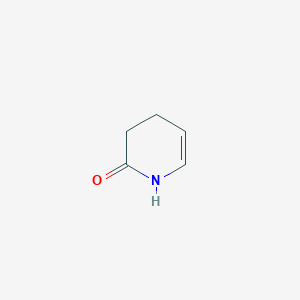
1,5-Dichloro-2,4-difluorobenzene
Vue d'ensemble
Description
1,5-Dichloro-2,4-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 and a molecular weight of 182.983 g/mol . It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring. This compound is used in various chemical processes and has significant industrial and research applications.
Mécanisme D'action
Mode of Action
The compound could potentially undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile substitutes a hydrogen atom in the aromatic ring. This could alter the structure and function of biomolecules that the compound interacts with.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, the route of administration, and the biological system in which it is present. For example, halogenated compounds are often lipophilic, which means they can easily cross cell membranes and distribute throughout the body .
Méthodes De Préparation
1,5-Dichloro-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2,4-difluoroaniline followed by a Sandmeyer reaction to introduce the chlorine atoms . The reaction conditions typically involve the use of t-butyl nitrite and boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salts . Industrial production methods often employ similar processes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1,5-Dichloro-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine), which make the benzene ring less reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The presence of halogens on the benzene ring allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under suitable conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1,5-Dichloro-2,4-difluorobenzene has several scientific research applications:
Comparaison Avec Des Composés Similaires
1,5-Dichloro-2,4-difluorobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluorobenzene: This compound has one chlorine and two fluorine atoms on the benzene ring, making it slightly less reactive in nucleophilic substitution reactions compared to this compound.
1,4-Difluorobenzene: With only two fluorine atoms, this compound is less reactive in both electrophilic and nucleophilic substitution reactions compared to this compound.
1,3-Dichloro-2-fluorobenzene: This compound has two chlorine atoms and one fluorine atom, making it more reactive in electrophilic substitution reactions compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
1,5-dichloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMVMLHBNGAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449591 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-30-7 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)



